
Dimethyl 2-butyl-3-oxobutanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-butyl-3-oxobutanedioate is an organic compound with a complex structure that includes ester and ketone functional groups
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-butyl-3-oxobutanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, formed from a precursor such as diethyl malonate, reacts with an alkyl halide under basic conditions to yield the desired product . The reaction typically requires a strong base like sodium ethoxide in ethanol to generate the enolate ion, followed by the addition of the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dimethyl 2-butyl-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Dimethyl 2-butyl-3-oxobutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl 2-butyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations .
類似化合物との比較
Similar Compounds
Diethyl malonate: A similar ester compound used in organic synthesis.
Ethyl acetoacetate: Another ester with a ketone group, commonly used in the synthesis of heterocyclic compounds.
Methyl acetoacetate: Similar in structure and reactivity, used in various chemical reactions.
Uniqueness
Dimethyl 2-butyl-3-oxobutanedioate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both ester and ketone functional groups allows for diverse chemical transformations and applications in different fields.
特性
CAS番号 |
89966-36-9 |
|---|---|
分子式 |
C10H16O5 |
分子量 |
216.23 g/mol |
IUPAC名 |
dimethyl 2-butyl-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O5/c1-4-5-6-7(9(12)14-2)8(11)10(13)15-3/h7H,4-6H2,1-3H3 |
InChIキー |
AIPZIGZOHDGVCT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
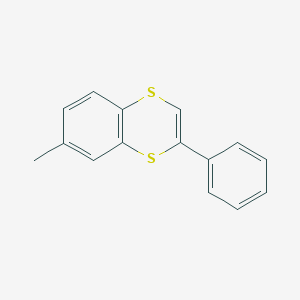
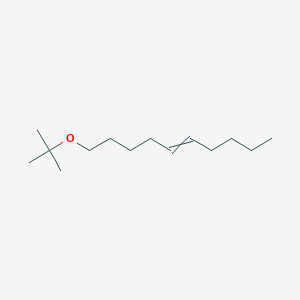
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
![Trimethyl{2-[2-(trimethylsilyl)furan-3-yl]ethoxy}silane](/img/structure/B14397357.png)
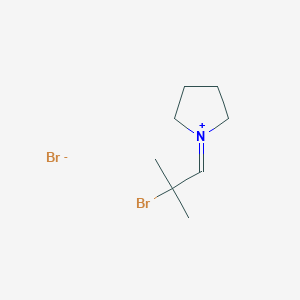

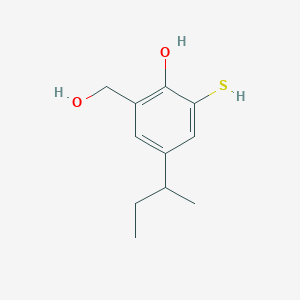
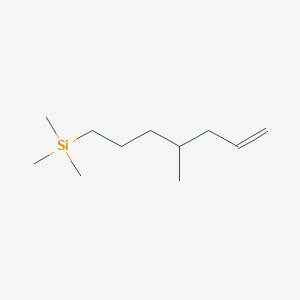
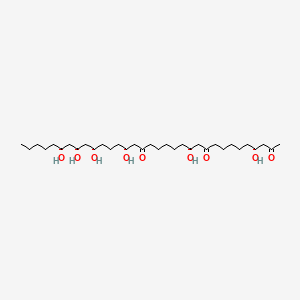
![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)
